1-(5-Bromo-4-nitroindoline)ethanone
Overview
Description
1-(5-Bromo-4-nitroindoline)ethanone is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a bromine atom at the 5th position and a nitro group at the 4th position on the indoline ring, with an ethanone group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-4-nitroindoline)ethanone can be synthesized through various synthetic routes. One common method involves the bromination of 4-nitroindoline followed by acylation with acetic anhydride. The reaction conditions typically require a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the bromination step.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-4-nitroindoline)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced nitro groups.
Substitution: Substitution reactions can result in the replacement of the bromine atom with other functional groups.
Scientific Research Applications
1-(5-Bromo-4-nitroindoline)ethanone has various scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biological studies to investigate the effects of brominated and nitro-substituted indoles on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Bromo-4-nitroindoline)ethanone exerts its effects involves its interaction with molecular targets and pathways. The bromine and nitro groups on the indoline ring can influence the compound's reactivity and binding affinity to biological targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(5-Bromo-4-nitroindoline)ethanone can be compared with other similar compounds, such as 1-(5-bromo-4-nitroindole)ethanone and 1-(5-bromo-7-nitroindoline)ethanone. These compounds share structural similarities but differ in the position of the nitro group and the presence of additional functional groups. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.
List of Similar Compounds
1-(5-bromo-4-nitroindole)ethanone
1-(5-bromo-7-nitroindoline)ethanone
1-(5-bromo-7-nitroindole)ethanone
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(5-bromo-4-nitro-2,3-dihydroindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-6(14)12-5-4-7-9(12)3-2-8(11)10(7)13(15)16/h2-3H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJNUMBLZKWIHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705232 | |
Record name | 1-(5-Bromo-4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-78-6 | |
Record name | 1-(5-Bromo-4-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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